molecular formula C26H30N2O4S B11125939 N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)glycinamide

Cat. No.: B11125939
M. Wt: 466.6 g/mol
InChI Key: VOFAVDDKAWGWMY-UHFFFAOYSA-N
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Description

N²-Benzyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)glycinamide is a glycinamide derivative characterized by a central glycine backbone substituted with three distinct groups:

  • N²-(4-Ethoxyphenyl)sulfonyl group: Sulfonamide-linked 4-ethoxyphenyl group, enhancing solubility via the ethoxy substituent and sulfonyl polarity.
  • N-(2-Ethyl-6-methylphenyl) group: A substituted phenyl ring with ethyl and methyl groups, likely influencing steric effects and binding specificity.

Synthetic routes may involve sulfonylation of glycine derivatives under reflux conditions, akin to methods described in .

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C26H30N2O4S/c1-4-22-13-9-10-20(3)26(22)27-25(29)19-28(18-21-11-7-6-8-12-21)33(30,31)24-16-14-23(15-17-24)32-5-2/h6-17H,4-5,18-19H2,1-3H3,(H,27,29)

InChI Key

VOFAVDDKAWGWMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyl and ethoxyphenyl sulfonyl intermediates, followed by their coupling with glycinamide under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure cost-effectiveness, scalability, and minimal environmental impact. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl positions using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halides or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related glycinamides and sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight* Biological Activity (Inferred) Solubility (Predicted) Reference
N²-Benzyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)glycinamide (Target) N²-Benzyl, N²-4-ethoxyphenylsulfonyl, N-2-ethyl-6-methylphenyl ~500–550 g/mol Herbicidal, enzyme modulation (e.g., LXR) Moderate (logP ~3–4) -
N²-[(4-Bromophenyl)sulfonyl]-N²-(4-ethoxyphenyl)-N-(2-methoxyphenyl)glycinamide () N²-4-Bromophenylsulfonyl, N²-4-ethoxyphenyl, N-2-methoxyphenyl ~550–600 g/mol Enhanced halogen-mediated binding (e.g., kinase inhibition) Low (logP ~4–5)
N-(4-Acetamidophenyl)-N²-(4-fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide () N-4-Acetamidophenyl, N²-4-fluorobenzyl, N²-4-methylphenylsulfonyl ~450–500 g/mol Anticancer, protease inhibition High (logP ~2–3)
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide () Chloroacetamide, N-2-ethyl-6-methylphenyl ~225–250 g/mol Herbicidal (S-Metolachlor analog) Low (logP ~3–4)
N-Hydroxy-N²-(2-hydroxyethyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide () N-Hydroxy, N²-hydroxyethyl, N²-4-methoxyphenylsulfonyl ~320–350 g/mol Antioxidant, metal chelation High (logP ~1–2)

*Molecular weights estimated based on substituent contributions.

Key Findings

Substituent-Driven Activity: Benzyl vs. Bromophenyl: The target compound’s benzyl group (vs. bromophenyl in ) reduces halogen-related toxicity but may lower binding affinity to halogen-sensitive targets . Ethoxyphenylsulfonyl vs. 2-Ethyl-6-Methylphenyl vs. 2-Methoxyphenyl: The ethyl/methyl substitution (target vs. ) increases steric bulk, possibly favoring herbicidal activity over kinase inhibition .

Synthetic Considerations :

  • Sulfonamide formation (e.g., ’s acetic acid/dioxane reflux) is critical for N²-substituent incorporation. The target compound’s synthesis likely requires sequential benzylation and sulfonylation steps.

Biological Relevance: The 2-ethyl-6-methylphenyl group aligns with S-Metolachlor (), a known herbicide, suggesting shared mechanisms like acetolactate synthase (ALS) inhibition . Sulfonamide moieties (target, ) are common in enzyme inhibitors (e.g., carbonic anhydrase), hinting at off-target effects in mammals .

Environmental and Metabolic Stability :

  • The ethoxy group in the target may reduce soil persistence compared to halogenated analogs () but increase susceptibility to oxidative degradation .

Biological Activity

Chemical Identity:
N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)glycinamide is a synthetic compound with potential therapeutic applications. It features a complex structure characterized by a sulfonamide linkage and various aromatic substituents, which may influence its biological activity.

Molecular Structure and Properties

PropertyValue
Molecular Formula C21H26N2O5S
Molecular Weight 418.5065 g/mol
CAS Number 5741-19-5
Density 1.251 g/cm³
Refractive Index 1.578

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. For instance, derivatives of benzyl sulfonamides have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, compounds structurally related to this glycinamide have been shown to inhibit tumor growth in xenograft models. A notable study reported a 100% tumor growth suppression in ovarian cancer models when treated with similar sulfonamide derivatives .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    • A series of benzyl sulfonamides were synthesized and tested against various pathogens. The results indicated that certain modifications to the benzene ring enhanced antibacterial activity significantly, suggesting that the ethoxy group may play a role in this enhancement .
  • Anticancer Mechanism Investigation:
    • A study evaluating the cytotoxic effects of related glycinamide compounds on breast cancer cell lines revealed that these compounds could inhibit cell proliferation through the induction of cell cycle arrest and apoptosis. The study highlighted the importance of the sulfonamide moiety in enhancing the anticancer activity .

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